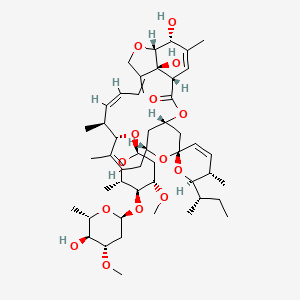
表阿维菌素B1a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
epi-Avermectin B1a: is a macrocyclic lactone compound produced by the soil bacterium Streptomyces avermitilis. It is part of the avermectin family, which are known for their potent anthelmintic and insecticidal properties. epi-Avermectin B1a is particularly effective against a wide range of parasites and pests, making it a valuable compound in both agricultural and medical fields .
科学研究应用
epi-Avermectin B1a has a wide range of scientific research applications:
Chemistry: In chemistry, epi-Avermectin B1a is used as a model compound for studying macrocyclic lactones and their chemical properties. It is also used in the synthesis of new derivatives with enhanced biological activities .
Biology: In biology, epi-Avermectin B1a is studied for its effects on various biological systems, particularly its interactions with parasites and pests. It is also used in research on microbial natural products and their biosynthesis .
Medicine: In medicine, epi-Avermectin B1a is used as an anthelmintic agent to treat parasitic infections. Its efficacy against a wide range of parasites makes it a valuable tool in both human and veterinary medicine .
Industry: In the agricultural industry, epi-Avermectin B1a is used as an insecticide to protect crops from pests. Its broad-spectrum activity and low toxicity to non-target organisms make it an environmentally friendly option .
作用机制
Target of Action
Epi-Avermectin B1a primarily targets glutamate-gated chloride channels . These channels play a crucial role in the transmission of signals in the nervous system of invertebrates .
Mode of Action
Epi-Avermectin B1a interacts with its targets by binding to these chloride channels, causing an influx of chloride ions into the nerve cells . This influx leads to hyperpolarization of the nerve cell membranes, which inhibits the transmission of electrical impulses, thereby paralyzing the parasites .
Biochemical Pathways
The biosynthetic pathway of avermectins, including epi-Avermectin B1a, has been elucidated based on several experiments . These compounds are derived from polyketide and linked to a disaccharide of the methylated deoxysugar l-oleandrose . The biosynthesis involves various steps, including precursor-labeling studies, identification of intermediates produced by blocked mutants, and in vitro studies of enzymes involved in the avermectin biosynthesis .
Pharmacokinetics
Avermectins are generally administered through different routes such as topical, subcutaneous, and oral . Between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil .
Result of Action
The result of epi-Avermectin B1a’s action is the paralysis and eventual death of the parasites . It has been shown to have a strong insecticidal activity and a low level of side-effects on the host organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of epi-Avermectin B1a. For instance, when administered to livestock, a significant portion of the drug reaches the soil through feces . This can lead to contamination of the soil and potential effects on non-target organisms, such as plants and soil invertebrates . Therefore, the prudent use of avermectins is recommended to reduce negative effects on the environment .
生化分析
Biochemical Properties
Epi-Avermectin B1a interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical reactions . The total titer of avermectins by shake flask fermentation is highly correlated with the Epi-Avermectin B1a titer .
Cellular Effects
Epi-Avermectin B1a has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Epi-Avermectin B1a involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epi-Avermectin B1a change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Epi-Avermectin B1a vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Epi-Avermectin B1a is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Epi-Avermectin B1a is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Epi-Avermectin B1a and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The production of epi-Avermectin B1a involves complex biosynthetic pathways within Streptomyces avermitilis. Genetic engineering techniques have been employed to enhance the production of this compound. For instance, mutations in the aveC gene and overexpression of precursor supply genes have been shown to increase the yield of epi-Avermectin B1a .
Industrial Production Methods: Industrial production of epi-Avermectin B1a typically involves fermentation processes using high-yielding strains of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for the quantitative determination of epi-Avermectin B1a .
化学反应分析
Types of Reactions: epi-Avermectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the chemical reactions of epi-Avermectin B1a include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from the chemical reactions of epi-Avermectin B1a include its derivatives, which are used in various applications. For example, the oxidation of epi-Avermectin B1a can lead to the formation of more potent anthelmintic agents .
相似化合物的比较
Avermectin B1b: Another component of the avermectin family, similar in structure and function to epi-Avermectin B1a.
Ivermectin: A derivative of avermectin, widely used as an anthelmintic and insecticide.
Selamectin: Another derivative used in veterinary medicine for parasite control.
Doramectin: Similar to ivermectin, used in livestock for parasite control.
Eprinomectin: Used in veterinary medicine, particularly for dairy cattle.
Uniqueness: epi-Avermectin B1a is unique due to its high potency and broad-spectrum activity against a variety of parasites and pests. Its ability to bind specifically to glutamate-gated chloride channels in invertebrates, while having minimal effects on mammals, makes it a highly effective and safe option for both agricultural and medical applications .
属性
IUPAC Name |
(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-PKFJMREDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
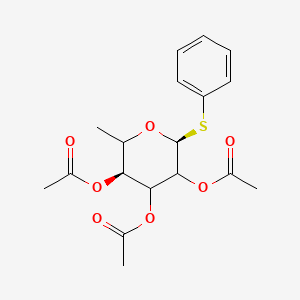

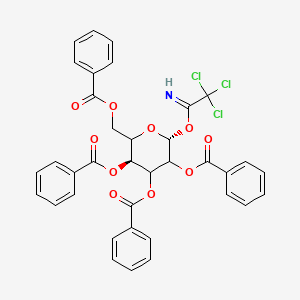
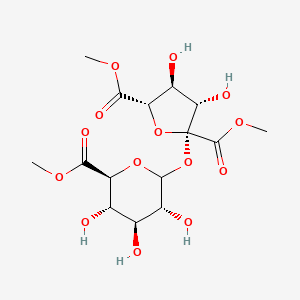

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
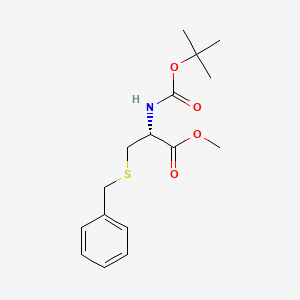
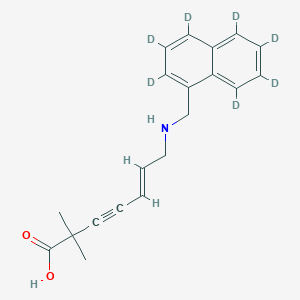
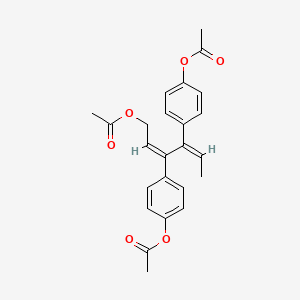
![3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

